3',5-Dichloro-2-nitrobiphenyl
Description
3',5-Dichloro-2-nitrobiphenyl is a halogenated nitroaromatic compound featuring a biphenyl backbone with chlorine atoms at the 3' and 5' positions of one benzene ring and a nitro group at the 2-position of the adjacent ring. This substitution pattern confers unique electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions.
Properties
CAS No. |
31508-01-7 |
|---|---|
Molecular Formula |
C12H7Cl2NO2 |
Molecular Weight |
268.09 g/mol |
IUPAC Name |
4-chloro-2-(3-chlorophenyl)-1-nitrobenzene |
InChI |
InChI=1S/C12H7Cl2NO2/c13-9-3-1-2-8(6-9)11-7-10(14)4-5-12(11)15(16)17/h1-7H |
InChI Key |
HEBVDJYXGYCWRH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3',5-Dichloro-2-nitrobiphenyl with three analogs identified in the evidence, focusing on substituent effects, functional groups, and inferred physicochemical properties.
2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone (CAS 898775-19-4)
- Structure: A propiophenone derivative with dichloro (2',5'), methoxy (3'), and ketone groups.
- Key Differences: The methoxy group (-OCH₃) is electron-donating, enhancing electron density on the aromatic ring, whereas the nitro group (-NO₂) in the target compound is strongly electron-withdrawing.
- Reactivity : The electron-rich methoxy group may direct electrophilic substitutions to ortho/para positions, contrasting with the nitro group’s meta-directing effect in the target compound .
3',6'-Dichloro-2'-nitroacetophenone
- Structure: An acetophenone derivative with dichloro (3',6') and nitro (2') substituents.
- Key Differences: The acetophenone backbone introduces a reactive carbonyl group absent in the biphenyl system. Chlorine at 3' and 6' positions creates a distinct steric environment compared to the 3',5'-dichloro arrangement in the target compound.
- Crystallography : Tools like SHELX and ORTEP-3 (used for crystal structure determination in related studies) suggest that nitro and chloro substituents influence packing via weak hydrogen bonds (C–H···O/N interactions) and halogen-halogen contacts .
5'-Chloro-2'-hydroxy-4'-methyl-3'-nitroacetophenone
- Structure: Features chloro (5'), hydroxy (-OH), methyl (-CH₃), and nitro (3') groups on an acetophenone scaffold.
- Key Differences: The hydroxy group enables strong hydrogen bonding, likely increasing melting points and crystalline stability compared to the target compound.
- Applications : Hydroxy-nitro compounds are often intermediates in pharmaceuticals, whereas biphenyl systems may find use in materials science .
Data Table: Comparative Analysis of Key Features
| Compound Name | Substituents | Functional Groups | Key Properties (Inferred) |
|---|---|---|---|
| This compound | 3',5'-Cl; 2-NO₂ | Biphenyl, nitro | High thermal stability, low solubility |
| 2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone | 2',5'-Cl; 3-OCH₃; ketone | Propiophenone, methoxy | Moderate polarity, electrophilic reactivity |
| 3',6'-Dichloro-2'-nitroacetophenone | 3',6'-Cl; 2'-NO₂; ketone | Acetophenone, nitro | Reactive carbonyl, halogen-directed packing |
| 5'-Chloro-2'-hydroxy-4'-methyl-3'-nitroacetophenone | 5'-Cl; 2'-OH; 4'-CH₃; 3'-NO₂ | Acetophenone, hydroxy | Strong H-bonding, higher melting point |
Research Findings and Implications
- Electronic Effects : Nitro groups deactivate aromatic rings toward electrophilic attack, while chloro substituents exert mixed inductive (electron-withdrawing) and resonance (ortho/para-directing) effects. These interactions dictate regioselectivity in synthetic modifications .
- Crystallographic Behavior: Hydrogen-bonding networks (as analyzed via graph set theory in ) are critical in stabilizing crystal structures. The absence of strong H-bond donors (e.g., -OH) in this compound may result in less dense packing compared to hydroxy-containing analogs .
- Thermal Stability: Halogenated nitroaromatics generally exhibit high thermal stability due to strong C–Cl and C–NO₂ bonds, making them candidates for flame retardants or agrochemicals .
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